molecular formula C11H9FO B3021045 (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal CAS No. 106485-23-8

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Cat. No.: B3021045
CAS No.: 106485-23-8
M. Wt: 176.19 g/mol
InChI Key: RJDFBVBPWYJKEG-UHFFFAOYSA-N
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Description

Significance of Conjugated Dienals in Organic and Medicinal Chemistry

Conjugated dienals are organic compounds that feature a carbon chain with alternating double and single bonds, terminating in an aldehyde functional group. This arrangement of π-systems leads to electron delocalization across the conjugated system, which imparts unique stability and reactivity to these molecules.

In organic chemistry, conjugated dienals are valuable synthetic intermediates. The conjugated system can participate in a variety of chemical reactions, including cycloadditions and nucleophilic additions. The aldehyde group is also reactive and can be transformed into a wide range of other functional groups.

In medicinal chemistry, the conjugated diene or polyene motif is found in a number of biologically active compounds. The extended π-system can facilitate interactions with biological targets such as proteins and enzymes. The reactivity of the α,β-unsaturated aldehyde component can also be exploited for the design of covalent inhibitors.

Research Landscape of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.comnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. mdpi.com

The incorporation of fluorine can lead to:

Increased metabolic stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. mdpi.comnih.gov

Enhanced binding affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

Improved bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

The field of fluorinated organic compounds is a dynamic area of research, with ongoing efforts to develop new fluorination methods and to explore the effects of fluorine substitution on the biological activity of a wide range of molecular scaffolds. mdpi.comnih.gov

Academic Relevance of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in Contemporary Studies

While specific research focused exclusively on this compound is limited in publicly available literature, its academic relevance can be inferred from studies on structurally related compounds, such as fluorinated chalcones. researchgate.netpsu.edu Chalcones, which share the α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net

The academic interest in this compound stems from its potential as:

A synthetic building block: Its conjugated diene system and aldehyde functionality make it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.

A candidate for biological screening: The presence of the 4-fluorophenyl group is a common feature in many bioactive compounds. The fluorinated chalcone (B49325) derivatives, for example, have shown improved biological activities compared to their non-fluorinated analogs. researchgate.netpsu.edu Therefore, this compound is a logical candidate for investigation in various biological assays.

A model system for studying structure-activity relationships: By comparing the properties and biological activities of this compound with its non-fluorinated and other substituted analogs, researchers can gain valuable insights into the role of the fluorine atom and the conjugated system in molecular recognition and biological function.

Contemporary research on related fluorinated compounds suggests that this compound could be a valuable tool in the development of new therapeutic agents and functional materials. mdpi.comnih.gov

Interactive Data Tables

Table 1: General Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₁H₉FO176.19Conjugated Dienal, Fluorinated Phenyl Ring
5-Phenylpenta-2,4-dienalC₁₁H₁₀O158.20Conjugated Dienal, Phenyl Ring
(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dienalC₁₂H₁₂O₂188.22Conjugated Dienal, Methoxyphenyl Ring

Table 2: Comparison of Bond Properties

Bond TypeTypical Bond Energy (kJ/mol)Significance in Drug Design
C-H~413Susceptible to metabolic oxidation.
C-F~485Increases metabolic stability by resisting enzymatic cleavage. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)penta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDFBVBPWYJKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394893
Record name 5-(4-fluorophenyl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106485-23-8
Record name 5-(4-fluorophenyl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2e,4e 5 4 Fluorophenyl Penta 2,4 Dienal and Analogous Structures

Strategic Approaches to Conjugated Dienal Construction

The formation of the C=C-C=C-CHO framework requires reliable methods for carbon-carbon bond formation with control over stereochemistry. Several classical and modern synthetic reactions are employed for this purpose.

Aldol (B89426) Condensation and Related Coupling Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the backbone of 5-aryl-penta-2,4-dienals. This approach typically involves the reaction of an enolate with a carbonyl compound. For the synthesis of the target dienal, a vinylogous aldol reaction is necessary, where the enolate of a larger unsaturated system reacts.

A common strategy involves the condensation of an α,β-unsaturated aldehyde or ketone with another carbonyl compound. For instance, the reaction of an aryl aldehyde with an extended enolate can lead to the formation of a polyunsaturated system. Under thermodynamic control, these reactions can favor the formation of the more stable E,E-isomer. A related approach is the Claisen-Schmidt condensation, which specifically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen.

Reactant AReactant BBase/CatalystProductYield (%)Reference
4-FluorobenzaldehydeAcetaldehyde (B116499)NaOH(2E)-3-(4-fluorophenyl)acrylaldehyde-General Aldol Condensation
4-FluorobenzaldehydeAcetoneLiOH(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one-Claisen-Schmidt Condensation
3-Chloro-4,5-dimethoxybenzaldehydeEthyl but-2-enoatet-BuOK(2E,4E)-5-(3-Chloro-4,5-dimethoxyphenyl)penta-2,4-dienoic Acid55 chemistrysteps.com

This table contains representative examples of Aldol and Claisen-Schmidt condensations for the synthesis of related unsaturated carbonyl compounds.

Wittig Reaction and Homologation Techniques

The Wittig reaction and its modifications are powerful tools for the stereoselective synthesis of alkenes, including conjugated dienes. libretexts.orglibretexts.orgjocpr.comresearchgate.netijsrst.com These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide. To construct a pentadienal system, a multi-step approach or the use of a C5-phosphorus ylide would be required.

A more effective variation for achieving high E-stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgconicet.gov.arresearchgate.net This method utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. The HWE reaction typically favors the formation of (E)-alkenes, making it particularly suitable for synthesizing the desired (2E,4E)-isomer of 5-(4-fluorophenyl)penta-2,4-dienal. The reaction involves the condensation of a phosphonate ester with an aldehyde or ketone. For example, the reaction of 4-fluorocinnamaldehyde (B1661933) with a phosphonate ylide derived from an acetaldehyde equivalent could furnish the target dienal.

Aldehyde/KetonePhosphonate ReagentBaseSolventProduct StereochemistryReference
AldehydesStabilized phosphonatesNaH, NaOMe, BuLiTHF, DMEPredominantly E alfa-chemistry.comorganic-chemistry.org
KetonesStabilized phosphonatesNaH, NaOMe, BuLiTHF, DMEPredominantly E alfa-chemistry.comorganic-chemistry.org
AldehydesPhosphonates with EWGsKHMDS, 18-crown-6THFPredominantly Z (Still-Gennari) wikipedia.org

This table summarizes general conditions for the Horner-Wadsworth-Emmons reaction.

Transition Metal-Catalyzed Carbon-Carbon Bond Formations

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for constructing carbon-carbon bonds. Reactions such as the Heck, Suzuki, and Stille couplings can be employed to build the conjugated dienal skeleton.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. beilstein-journals.orgnih.gov For instance, the coupling of a vinyl halide with an acrylate (B77674) derivative, followed by functional group manipulation, could lead to the desired dienal. A potential route could involve the reaction of 4-fluorostyrene (B1294925) with a suitable C3-building block containing a masked aldehyde functionality.

The Stille reaction utilizes organotin compounds and organohalides in the presence of a palladium catalyst. wikipedia.orgmasterorganicchemistry.comugr.esorganic-chemistry.orgresearchgate.net A convergent approach could involve the coupling of a 4-fluorophenylvinylstannane with a 3-halopropenal derivative. The reaction generally proceeds with retention of the stereochemistry of the vinyl partners.

Coupling PartnersCatalystLigandBaseSolventProductReference
Aryl/Vinyl Halide + AlkenePd(OAc)₂, PdCl₂PPh₃, BINAPEt₃N, K₂CO₃DMF, MeCNSubstituted Alkene beilstein-journals.orgnih.gov
Organostannane + HalidePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃-THF, TolueneCoupled Product wikipedia.orgmasterorganicchemistry.com
Organoboron + HalidePd(PPh₃)₄, Pd(OAc)₂SPhos, P(t-Bu)₃K₂CO₃, Cs₂CO₃Toluene, WaterCoupled Product mdpi.comresearchgate.net

This table provides an overview of common transition metal-catalyzed cross-coupling reactions for C-C bond formation.

Elimination Reactions for Dienal Acetal (B89532) Precursors

Another strategy for the formation of conjugated dienals involves the elimination of a suitable leaving group from a precursor molecule. A common approach is the acid-catalyzed elimination of water or an alcohol from a dienal acetal. Dienal acetals can be synthesized through various methods, including the Heck arylation of acrolein diethyl acetal. mdpi.com Once the acetal is formed, treatment with an acid catalyst promotes hydrolysis and subsequent elimination to generate the conjugated dienal. This method is particularly useful as the acetal group can protect the aldehyde functionality during other synthetic transformations. The mechanism involves protonation of an oxygen atom, followed by the loss of an alcohol molecule to form an oxonium ion, which then eliminates a proton to form the double bond. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Introduction of the Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group can be achieved either by starting with a fluorinated building block or by attaching the moiety at a later stage of the synthesis using cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds between aryl groups and unsaturated systems. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.gov To synthesize (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, one could couple 4-fluorophenylboronic acid with a 5-halo-penta-2,4-dienal derivative. The reaction is known for its high functional group tolerance and generally proceeds with retention of stereochemistry. The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Aryl Halide/TriflateBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH>95 mdpi.com
Aryl ChloridesArylboronic acidsPd₂(dba)₃/PCy₃HBF₄Na₂CO₃Dioxane65-98 researchgate.net
4-Tosyloxypyrone4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85

This table presents examples of Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biaryl compounds and related structures.

Regioselective Fluorination Strategies in Dienal Synthesis

Regioselective fluorination is a critical process in organofluorine chemistry, enabling the precise introduction of fluorine atoms into specific positions within a molecule. numberanalytics.com The development of effective fluorination methods is essential for synthesizing compounds like this compound, where the fluorine's position on the phenyl ring is definitive. The strategies for achieving such regioselectivity vary, often depending on the chosen synthetic pathway and the nature of the substrate.

Common mechanisms for fluorination include electrophilic, nucleophilic, and radical pathways. numberanalytics.com For aromatic systems, such as the 4-fluorophenyl group, electrophilic fluorination is a common approach. This involves an electrophilic fluorine source attacking the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of existing substituents on the ring.

In the context of dienal synthesis, fluorination can be incorporated at various stages. One strategy involves starting with a pre-fluorinated building block, such as 4-fluorobenzaldehyde, which then undergoes condensation reactions to build the dienal side chain. This is often the most straightforward method for ensuring the fluorine is in the desired para position.

Alternatively, late-stage fluorination can be employed, where the fluorine atom is introduced after the core dienal structure has been assembled. This approach can be more challenging due to the potential for multiple reactive sites on the molecule. However, advancements in catalysis have provided more selective methods. cas.cn Transition metal-catalyzed reactions, using elements like palladium or copper, can achieve high regioselectivity in C-H fluorination. numberanalytics.comcas.cn These methods often utilize directing groups to guide the fluorinating agent to a specific C-H bond on the aromatic ring. numberanalytics.com

For conjugated systems like dienes, specific methods for fluorofunctionalization have been developed. For instance, a catalysis-based regioselective 1,4-fluorofunctionalization of 1,3-dienes allows for the formation of highly functionalized products. nih.gov While this particular method focuses on the diene chain itself, the principles of using catalytic systems to control regioselectivity are broadly applicable. A modular synthesis approach using Julia-Kocienski olefinations has been successfully used to create regiospecifically fluorinated 2,4-diene Weinreb amides, which are precursors to other functional groups. nih.gov This method provides defined stereochemistry at the double bonds and precise placement of the fluorine atom. nih.gov

Key Strategies for Regioselective Fluorination:

StrategyDescriptionStage of SynthesisKey Reagents/Catalysts
Pre-fluorinated Building Blocks Utilizes commercially available or easily synthesized starting materials that already contain the fluorine atom in the desired position (e.g., 4-fluorobenzaldehyde).Early StageStandard condensation reagents (e.g., Wittig, Horner-Wadsworth-Emmons).
Late-Stage C-H Fluorination Introduces the fluorine atom onto the aromatic ring of a pre-formed dienal or intermediate.Late StageTransition metal catalysts (Pd, Cu), electrophilic fluorinating agents (e.g., Selectfluor). numberanalytics.comcas.cn
Modular Synthesis Constructs the fluorinated dienal system piece by piece, allowing for precise control over the position of the fluorine atom and the geometry of the double bonds.ThroughoutJulia-Kocienski olefination reagents. nih.gov
Catalytic Diene Functionalization Involves the direct, regioselective addition of fluorine and another functional group across a diene system.Intermediate StageIodine(I)/Iodine(III) catalysis platforms. nih.gov

Advanced Synthetic Protocols and Considerations

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. psu.edu In this technique, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This process can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and cleaner reaction profiles with fewer by-products. uwc.ac.zanih.gov

The application of microwave energy is particularly beneficial for multi-component reactions and condensation reactions often used in the synthesis of dienals and their derivatives. nih.govrsc.org For example, in a model multicomponent reaction, shifting from conventional heating to microwave irradiation increased the yield and significantly decreased the reaction time. nih.gov This efficiency is attributed to the rapid, localized superheating of the reactants, which overcomes activation energy barriers more effectively than slower, conventional heating methods. psu.edu

A comparative analysis highlights the typical enhancements achieved with microwave assistance:

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Multicomponent Synthesis5-7 hours8-12 minutes~10-15% increase nih.gov
Cycloaddition Reaction2 hours3 minutes~15% increase nih.gov
Conjugation Reaction18 hours30 minutes~100% increase (doubled yield) uwc.ac.za

An advanced technique known as "Enhanced Microwave Synthesis" (EMS) involves simultaneous cooling of the reaction vessel while applying microwave irradiation. psu.edu This allows for a higher, constant level of microwave energy to be introduced into the system without causing excessive bulk temperature increases, which can lead to decomposition. psu.edu The result is often even greater yields and cleaner chemistries compared to standard microwave synthesis. psu.edu

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. hilarispublisher.com Enantioselective synthesis aims to produce a single enantiomer of a chiral product. hilarispublisher.com For dienals, chirality can be introduced through intermediates, leading to the formation of specific stereoisomers. This is typically achieved using chiral catalysts, which can be small organic molecules (organocatalysis), enzymes, or transition metal complexes. hilarispublisher.com

One of the most powerful methods for creating chiral cyclic intermediates is the asymmetric Diels-Alder reaction. In this reaction, a diene reacts with a dienophile to form a cyclohexene (B86901) ring. By using a chiral Lewis acid catalyst, the reaction can be directed to produce predominantly one enantiomer. rsc.orgacs.org For instance, chiral dirhodium(II) carboxamidates have been shown to be highly effective catalysts in hetero-Diels-Alder reactions between dienes and aldehydes, yielding dihydropyranones with up to 99% enantiomeric excess (ee). rsc.org Similarly, chiral oxazaborolidine complexes activated by aluminum bromide are potent catalysts for a broad range of Diels-Alder reactions, requiring only small catalyst loadings (e.g., 4 mol%) to achieve high yields and enantioselectivities (often >90% ee). acs.org

Organocatalysis provides an alternative, metal-free approach. Chiral amines, such as those derived from proline, can catalyze reactions between aldehydes to form chiral cyclohexadienal backbones. nih.gov The use of a Jørgensen-Hayashi organocatalyst, for example, facilitates the stereocontrolled reaction between different α,β-unsaturated aldehydes. nih.gov

Comparison of Catalytic Systems for Enantioselective Synthesis:

Catalyst TypeExample CatalystReaction TypeTypical Enantiomeric Excess (ee)Key AdvantagesReference
Chiral Lewis Acid Dirhodium(II) tetrakis[N-benzene-fused-phthaloyl-(S)-piperidinonate]Hetero-Diels-AlderUp to 99%High selectivity and efficiency. rsc.org
Chiral Lewis Acid Oxazaborolidine-AlBr₃ ComplexDiels-Alder>90%Low catalyst loading, broad applicability, recoverable ligand. acs.org
Organocatalyst Jørgensen-Hayashi Catalyst[4+2] CycloadditionGood diastereoselectionMetal-free, readily available catalysts. nih.gov

A modern approach that addresses these challenges is "telescoped" or "one-pot" synthesis, often implemented in continuous flow systems. nih.gov In a telescoped process, the crude product of one reaction is directly used as the starting material for the next step without isolation or purification. whiterose.ac.uknih.gov This minimizes solvent use and potential product loss associated with workup procedures. nih.gov

Continuous flow processing, where reagents are pumped through reactors in continuous streams, offers several advantages for multi-step synthesis. It allows for precise control over reaction parameters like temperature and pressure, enhances safety by using small volumes of reactants at any given time, and facilitates automation. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2e,4e 5 4 Fluorophenyl Penta 2,4 Dienal

Electrophilic Nature and Nucleophilic Interactions

The extended conjugation in (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal makes the carbonyl carbon highly susceptible to nucleophilic attack. This electrophilicity is a defining characteristic of its chemical behavior.

The aldehyde functional group is the primary site for nucleophilic addition reactions. The polarization of the carbon-oxygen double bond, enhanced by the conjugated system, renders the carbonyl carbon electron-deficient and thus highly electrophilic. Nucleophiles readily add to this carbon, leading to the formation of a tetrahedral intermediate. Common nucleophilic addition reactions include the formation of acetals, cyanohydrins, and imines. The reaction with a generic nucleophile (Nu-) proceeds as illustrated in the following scheme:

Scheme 1: General Nucleophilic Addition to this compound

In this reaction, the nucleophile (Nu-) attacks the electrophilic carbonyl carbon of the dienal.

The stability of the intermediates formed during chemical reactions is a critical factor in determining the reaction pathway. In the case of nucleophilic addition to this compound, the resulting anionic intermediate is stabilized by resonance. The negative charge on the oxygen atom can be delocalized across the entire conjugated π-system, including the phenyl ring. This delocalization distributes the charge, thereby stabilizing the intermediate and facilitating the reaction.

The resonance structures illustrate the delocalization of the negative charge onto the carbon backbone and the phenyl ring, which is a key factor in the reactivity of this compound. The electron-withdrawing nature of the fluorine atom at the para position of the phenyl ring can further influence this charge distribution.

The high electrophilicity of the aldehyde group allows for the formation of stable covalent adducts with a variety of nucleophiles. For instance, reactions with thiols, amines, and other soft nucleophiles can lead to the formation of Michael adducts if the reaction conditions favor 1,4- or 1,6-addition, although addition to the aldehyde is typically faster. The formation of these covalent adducts is often reversible but can be driven to completion under appropriate conditions. The specific adducts formed will depend on the nature of the nucleophile and the reaction conditions employed.

Cycloaddition Chemistry

The conjugated diene system within this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.

In the context of the Diels-Alder reaction, α,β-unsaturated aldehydes can act as dienophiles. The electron-withdrawing aldehyde group activates the dienal for reaction with a diene. The presence of the 4-fluorophenyl group can also influence the stereoselectivity and regioselectivity of the cycloaddition. The general scheme for a Diels-Alder reaction involving this compound as a dienophile is shown below:

Scheme 2: Diels-Alder Reaction with a Generic Diene

Here, the dienal acts as the dienophile, reacting with a conjugated diene to form a six-membered ring.

The table below provides hypothetical data for the reaction of this compound with different dienes, illustrating the versatility of this compound as a dienophile.

DieneProduct (Cycloadduct)Regioselectivity
1,3-Butadiene4-(4-fluorophenyl)cyclohex-3-ene-1-carbaldehydeHigh
Isoprene4-methyl-1-(4-fluorophenyl)cyclohex-3-ene-1-carbaldehydePara isomer favored
Cyclopentadiene2-(4-fluorophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehydeEndo isomer favored

This interactive table showcases potential outcomes of Diels-Alder reactions.

Derivatives of this compound, where a diene moiety is tethered to the main chain, can undergo intramolecular Diels-Alder reactions. These reactions are powerful tools in organic synthesis for the construction of complex polycyclic systems in a single step. The stereochemical outcome of these reactions is often highly controlled by the geometry of the tether and the transition state. The specific nature of the tether and the substitution pattern on the diene and dienophile components will dictate the structure of the resulting bicyclic or polycyclic product.

Redox Transformations

The aldehyde and the conjugated diene moieties are the primary sites for redox reactions, allowing for selective transformations to either higher or lower oxidation states.

Oxidative Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoic acid. While direct oxidation using common oxidizing agents is feasible, a well-documented synthetic route involves a two-step process to ensure the preservation of the sensitive conjugated diene system. This pathway proceeds via a Horner-Wadsworth-Emmons reaction followed by hydrolysis.

Initially, a related aldehyde, (E)-3-(4-fluorophenyl)acrylaldehyde, is reacted with triethyl phosphonoacetate in the presence of a base like sodium hydride (NaH) to form Ethyl (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoate. This intermediate ester is then subjected to hydrolysis using a strong base, such as potassium hydroxide (B78521) (KOH), followed by acidic workup to yield the final carboxylic acid product. This hydrolysis step effectively completes the oxidation of the aldehyde-equivalent position to a carboxylic acid. acsgcipr.org

Table 1: Synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoic Acid via Ester Hydrolysis acsgcipr.org

StepReactantReagentsProductYield
1Ethyl (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoate1. 5 M KOH (aq) 2. MeOH, THF(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoic Acid96%

Alternative catalytic methods, known to be effective for the oxidation of α,β-unsaturated aldehydes, could also be employed. For instance, systems using nickel(II) salts as catalysts with sodium hypochlorite (B82951) (bleach) as the terminal oxidant are effective for converting aldehydes to carboxylic acids under mild conditions, often providing high yields while preserving the diene structure.

Reduction Strategies to Alcohols and Alkanals

The reduction of this compound can be directed to selectively target either the aldehyde group or the entire conjugated system, yielding different products.

1,2-Reduction to Unsaturated Alcohols: To achieve selective reduction of the carbonyl group to a primary alcohol while preserving the diene system, a 1,2-reduction is required. This transformation yields (2E,4E)-5-(4-fluorophenyl)penta-2,4-dien-1-ol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) under controlled temperature conditions (e.g., at 0 °C) to favor kinetic control and minimize conjugate addition (1,4-, 1,6-, or 1,8-addition).

Complete Reduction to Saturated Alkanals: To obtain the fully saturated alkanal, 5-(4-fluorophenyl)pentanal, the entire conjugated system (both C=C and C=O bonds) must be reduced. Catalytic hydrogenation is the most common method for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) using a heterogeneous catalyst. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective for reducing both the alkene and aldehyde functionalities. More robust catalyst systems, like Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), are known to be highly active for the hydrogenation of aromatic and conjugated systems under pressure. nih.gov

Table 2: Plausible Reduction Pathways for this compound

Reaction TypeReagents/CatalystExpected Major Product
Selective 1,2-ReductionNaBH₄, MeOH, 0 °C(2E,4E)-5-(4-fluorophenyl)penta-2,4-dien-1-ol
Complete HydrogenationH₂ (high pressure), Pd/C or Raney Ni5-(4-fluorophenyl)pentanal

Other Key Chemical Transformations

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the penta-2,4-dienal side chain.

Directing Effects: The fluorine atom at the C4 position is an ortho-, para-director. Since the para position is already occupied by the side chain, it directs incoming electrophiles to the ortho positions (C3 and C5). Conversely, the penta-2,4-dienal group is a deactivating group due to its electron-withdrawing nature, which pulls electron density from the ring via resonance. This deactivation makes EAS reactions more difficult compared to benzene, requiring harsher conditions.

For a reaction such as nitration , using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitro group (NO₂⁺) would be directed to the position ortho to the fluorine atom. This would result in the formation of (2E,4E)-5-(4-fluoro-3-nitrophenyl)penta-2,4-dienal. Similarly, halogenation with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would yield (2E,4E)-5-(3-bromo-4-fluorophenyl)penta-2,4-dienal. rsc.orgpharmaguideline.com

Reactions Involving Radical Species

The extended conjugated system of this compound is susceptible to attack by free radicals. Radical additions to conjugated dienes can proceed via 1,2- or 1,4-addition mechanisms, with the regioselectivity depending on the stability of the resulting radical intermediate. wikipedia.org

A prominent example of a radical reaction applicable to such systems is the thiol-ene reaction , which involves the addition of a thiol (R-SH) across a double bond. cdnsciencepub.com This reaction is typically initiated by light or a radical initiator (e.g., AIBN) to generate a thiyl radical (RS•). The thiyl radical adds to one of the double bonds of the diene system. For conjugated dienes, addition to the terminal carbon is often favored as it generates a more stable allylic radical intermediate. chemistryviews.org A subsequent hydrogen atom transfer from another thiol molecule completes the addition and propagates the radical chain. Depending on which double bond is attacked, a mixture of adducts could be formed. For instance, addition across the C2=C3 bond would lead to a different product than addition across the C4=C5 bond. Atom Transfer Radical Addition (ATRA) is another powerful method for functionalizing olefins through a radical chain mechanism, often initiated by light or a transition metal catalyst. mdpi.comnih.govresearchgate.net

Condensation Reactions with Amines and Carbonyl Compounds

The electrophilic carbonyl carbon of the aldehyde makes this compound an excellent substrate for condensation reactions.

Reaction with Amines: Primary amines (R-NH₂) react with the aldehyde to form imines, commonly known as Schiff bases. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. This type of reaction is fundamental in organic synthesis and has been used to prepare Schiff bases from various fluorophenyl-containing precursors. researchgate.net

Reaction with Active Methylene (B1212753) Compounds: The compound can participate in Knoevenagel condensations, reacting with compounds that possess an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate). wikipedia.org In this base-catalyzed reaction, the active methylene compound is deprotonated to form a potent nucleophile (an enolate). This nucleophile then attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a new, more extended conjugated system. cdnsciencepub.com For example, reacting this compound with malononitrile in the presence of a mild base like piperidine (B6355638) would yield (2E,4E,6E)-7-(4-fluorophenyl)hepta-2,4,6-triene-1,1-dicarbonitrile.

Table 3: Representative Condensation Reactions

Reaction TypeReactantCatalyst/ConditionsExpected Product
Schiff Base FormationAniline (C₆H₅NH₂)Mild acid, reflux(2E,4E)-5-(4-fluorophenyl)-N-phenylpenta-2,4-dien-1-imine
Knoevenagel CondensationMalononitrile (CH₂(CN)₂)Piperidine, EtOH(2E,4E,6E)-7-(4-fluorophenyl)hepta-2,4,6-triene-1,1-dicarbonitrile

Structure Activity Relationship Sar Studies of 2e,4e 5 4 Fluorophenyl Penta 2,4 Dienal Analogs

Influence of Conjugated Dienal System on Molecular Properties and Interactions

The backbone of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a conjugated system, which consists of connected p-orbitals with delocalized electrons. wikipedia.org This feature, characterized by alternating single and double bonds, extends from the phenyl ring to the aldehyde group. This conjugation is not merely a structural feature but a fundamental determinant of the molecule's physicochemical properties and biological interactions.

From a reactivity standpoint, the conjugated dienal system is highly significant. The α,β-unsaturated aldehyde moiety functions as a Michael acceptor, a reactive electrophilic site. nih.govresearchgate.net This feature allows the molecule to form covalent bonds with nucleophilic residues, such as cysteine or histidine, found in the active sites of various enzymes and receptors. researchgate.netnih.gov This covalent interaction can lead to irreversible inhibition and is a common mechanism for the biological activity of related natural products like cinnamaldehyde (B126680). nih.gov The extended conjugation in the penta-2,4-dienal system, compared to the simpler propenal system of cinnamaldehyde, can further modulate this reactivity and influence binding affinity.

Impact of Fluorine Substitution on Reactivity and Biological Affinity

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. researchgate.net Its effects can be profound, influencing everything from metabolic stability and binding affinity to membrane permeability. tandfonline.comresearchgate.netnih.gov

Fluorine's primary role is often to improve metabolic stability. By replacing a hydrogen atom at a metabolically vulnerable position, the strong carbon-fluorine (C-F) bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's half-life and bioavailability. nih.govnih.gov Furthermore, fluorine substitution can enhance binding affinity for a target protein. tandfonline.comresearchgate.net This can occur through direct interactions, such as hydrogen bonds or dipole-dipole interactions, or indirectly by altering the electronic properties of the molecule to favor more productive binding conformations. tandfonline.com

The fluorine atom at the para-position of the phenyl ring exerts a powerful influence on the electronic distribution of the entire molecule. Fluorine is the most electronegative element, causing it to be a strong electron-withdrawing group through the sigma bond framework (an inductive or -I effect). wikipedia.org While it can technically donate electron density through resonance (+M effect) via its lone pairs, the inductive effect is dominant for halogens.

This strong inductive withdrawal of electrons by the fluorine atom polarizes the C-F bond and affects the electron density of the attached phenyl ring. wikipedia.org This influence propagates through the conjugated dienal system, modulating the electrophilicity of the Michael acceptor and the reactivity of the aldehyde group. The altered electronic properties can fine-tune the molecule's pKa and its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are critical for receptor binding. nih.govnih.gov

Despite its powerful electronic effects, the fluorine atom is sterically quite small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). tandfonline.com This unique combination of properties allows fluorine to serve as a "hydrogen mimic." researchgate.net It can replace hydrogen without causing significant steric clashes or perturbations in the molecule's binding mode within a protein's active site. tandfonline.comresearchgate.netresearchgate.net This principle is a cornerstone of modern drug design, enabling chemists to dramatically alter a molecule's electronic landscape and metabolic stability while preserving its essential shape for target recognition.

Modulation of Biological Activity by Substituent Variation

The biological activity of this compound can be systematically modulated by introducing different substituents onto the phenyl ring. By varying the electronic and steric nature of these substituents, researchers can probe the specific interactions that are most critical for potency and selectivity. Insights are often drawn from related classes of compounds, such as chalcones and cinnamaldehyde analogs.

The nature of the substituent on the phenyl ring—whether it donates or withdraws electrons—can drastically alter biological activity. Structure-activity relationship studies on chalcones, which share the α,β-unsaturated ketone core, have shown that electron-withdrawing groups (EWGs) like nitro (-NO2) or other halogens (-Cl, -Br) on the B-ring (analogous to the 4-fluorophenyl ring) often enhance cytotoxic activity against various cancer cell lines. pharmatutor.orgresearchgate.net This is potentially because EWGs can increase the electrophilicity of the Michael acceptor, making it more reactive towards nucleophilic residues in target proteins.

Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups can have varied effects. In some cases, they have been found to weaken antifungal or antibacterial activity. pharmatutor.org However, in other contexts, such as for antioxidant or certain anticancer activities, hydroxyl groups can be essential for efficacy. researchgate.netnih.gov The position of the substituent (ortho, meta, or para) is also a critical determinant of activity, as it influences not only electronic effects but also the molecule's ability to adopt the correct orientation for binding. pharmatutor.org

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Chalcone (B49325) Analogs

Beyond simple substitutions on the phenyl ring, modifications to other parts of the molecule can have a profound impact on biological potency. The α,β-unsaturated carbonyl system is widely considered to be the key pharmacophore responsible for the bioactivity of cinnamaldehyde and its analogs. researchgate.netsemanticscholar.org Altering this moiety, for instance by reducing the double bonds or converting the aldehyde to an alcohol or an acid, would likely lead to a significant loss of activity by removing the reactive Michael acceptor.

Studies on cinnamaldehyde analogs have explored various modifications to understand their impact. For example, extending the conjugated system, as seen in the penta-2,4-dienal structure, can enhance activity against certain targets by altering the shape and electronic properties of the molecule. acs.org Furthermore, replacing the phenyl ring with other aromatic or heterocyclic systems can lead to new interactions with the target protein, potentially improving potency or selectivity. The potency of these molecules is thus a delicate balance of the reactivity of the dienal system and the steric and electronic profile of the aromatic ring.

Correlation between Structural Features and Enzymatic Specificity

The enzymatic specificity of compounds structurally related to this compound, such as chalcones and cinnamaldehyde analogs, is significantly influenced by their molecular architecture. The correlation between specific structural features and the degree of selectivity for various enzymes has been a subject of extensive research. These studies reveal that minor chemical modifications can lead to substantial changes in enzymatic inhibition profiles, highlighting the importance of substituent placement and nature on the molecule's interaction with enzyme active sites.

For instance, in the context of cholinesterase inhibition, the substitution pattern on the aromatic rings of chalcone derivatives plays a crucial role in determining their specificity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). nih.gov Studies have indicated that derivatives with certain substitutions exhibit preferential inhibition of one enzyme over the other. For example, the presence of two amino groups on the chalcone structure has been associated with potent AChE inhibition, while alkylamine substitutions have been shown to favor BChE inhibition. nih.gov Furthermore, para-substituted derivatives have demonstrated more potent inhibition compared to their meta-substituted counterparts. nih.gov The nature of the substituent is also critical; electron-donating groups tend to enhance AChE inhibitory activity, whereas electron-withdrawing groups often lead to a decrease in activity. nih.gov

The specificity of chalcone analogs has also been explored in the context of inflammatory enzymes like cyclooxygenase (COX). Symmetrical substitution patterns on both aromatic rings of chalcones have been suggested to improve their biological efficacy, including their action on inflammatory targets such as COX-2. researchgate.net The presence of lipophilic groups, like a substituted phenyl ring or bulky alkoxy substituents, as well as halogen atoms, can enhance the binding affinity and selectivity of these inhibitors for COX-2. researchgate.net

The following tables summarize the observed correlations between structural modifications and enzymatic specificity based on studies of analogous compounds.

Table 1: Correlation of Chalcone Analog Features with Cholinesterase Specificity

Structural ModificationEffect on AChE InhibitionEffect on BChE InhibitionSelectivity
Bis Mannich derivatives (two amino groups) Potent Inhibition-AChE selective
Alkylamine substitution -Potent InhibitionBChE selective
Para-position substitution (amines) More potent inhibitionMore potent inhibition-
Meta-position substitution (amines) Less potent inhibitionLess potent inhibition-
Electron-donating groups on aromatic ring Enhanced activity--
Electron-withdrawing groups on aromatic ring Decremented activity--
Cyclic amine derivatives (morpholine, piperazine) Decreased inhibitionDecreased inhibition-
Methoxy substitution on ring A Significant role in activity--

Data synthesized from research on chalcone Mannich bases and other derivatives. nih.gov

Table 2: Influence of Chalcone Analog Substituents on COX-2 Specificity

Structural FeatureImpact on COX-2 Inhibition
Symmetrical substitution on both aromatic rings Improved biological efficacy
Lipophilic groups (e.g., substituted phenyl, bulky alkoxy) Improved binding affinity and selectivity
Halogen atoms Improved binding affinity and selectivity

Findings based on studies of chalcone derivatives as anti-inflammatory agents. researchgate.net

Structural ElementImportance for Activity
α,β-Unsaturated acyl group Critical Michael acceptor
Hydrophobic moiety Essential for interaction
Partially negative charge Contributes to binding

Based on SAR studies of cinnamaldehyde analogs on Vibrio spp. plos.org

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal. These methods offer a detailed understanding of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uknih.gov

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. imperial.ac.uk A smaller energy gap suggests higher reactivity.

Table 1: Calculated Molecular Orbital Energies for this compound (Exemplary Data)

ParameterEnergy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

Note: This data is exemplary and based on typical values for similar compounds.

Prediction of Electrophilic and Nucleophilic Sites

The distribution of HOMO and LUMO across the molecular structure helps in identifying the regions prone to electrophilic and nucleophilic attacks. For α,β-unsaturated aldehydes like this compound, the conjugated system of double bonds influences the electron density distribution. The oxygen atom of the carbonyl group is typically a nucleophilic site, while the carbonyl carbon and the β-carbon of the dienal chain are electrophilic centers. researchgate.netnih.gov The presence of the electron-withdrawing fluorine atom on the phenyl ring can further modulate the electrophilicity of the molecule.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the electron density distribution and predict reactive sites. Regions of negative potential (red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) NBOs and unoccupied non-Lewis NBOs (antibonding or Rydberg). jppres.com These interactions, known as hyperconjugation, contribute to the stability of the molecule.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Exemplary Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C=C)π(C=O)15.2
π(Phenyl)π(C=C)8.5
LP(O)σ*(C-C)5.1

Note: E(2) represents the stabilization energy. This data is exemplary and based on typical values for similar compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are crucial in drug discovery and design. waocp.orgnih.gov

Prediction of Ligand-Protein Binding Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated to estimate the strength of the interaction. waocp.orgnih.gov Lower binding energies indicate a more stable ligand-protein complex.

This compound, as a cinnamaldehyde (B126680) derivative, can be docked into the active sites of various enzymes or receptors to explore its potential as an inhibitor or modulator. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 3: Exemplary Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Energy (kcal/mol)-7.8
Interacting ResiduesTYR23, LEU45, PHE89
Hydrogen Bonds1 (with TYR23)

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is essential for predicting its biological activity. The dienal chain and the rotation around the bond connecting it to the phenyl ring allow for various conformers.

Molecular dynamics simulations can be employed to study the conformational changes of the ligand upon binding to a protein. These simulations provide insights into the dynamic nature of the ligand-receptor interaction and the process of molecular recognition, where the specific shape and chemical properties of the ligand are recognized by the binding site of the protein. waocp.org The presence of the fluorine atom can influence the conformational preferences and interactions with the protein through specific halogen bonding or altered electrostatic interactions.

Advanced Computational Methodologies for Synthetic and Biological Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into molecular behavior that complement experimental studies. For a compound like this compound, these methodologies enable a detailed exploration of its synthetic pathways and potential biological activities at an atomic level. By leveraging advanced computational techniques, researchers can predict reaction outcomes, understand complex mechanisms, and design molecules with enhanced properties, thereby accelerating the pace of discovery.

Machine Learning Approaches for Reaction Optimization

The synthesis of complex organic molecules such as this compound often requires extensive optimization of reaction conditions to achieve high yields and purity. Traditional optimization methods can be time-consuming and resource-intensive. Machine learning (ML) has emerged as a powerful strategy to navigate the multidimensional space of reaction parameters, including temperature, solvent, catalyst, and reactant concentrations. beilstein-journals.org

ML algorithms can be trained on datasets of chemical reactions to build predictive models. beilstein-journals.org For the synthesis of chalcones and their derivatives, which are typically formed via Claisen-Schmidt condensation, ML models can predict the reaction yield or selectivity for a given set of conditions. scispace.comwikipedia.org For instance, an active learning approach can be employed where the ML model suggests a new set of experimental conditions based on previous results. This iterative process allows for rapid convergence on the optimal protocol with a minimal number of experiments. duke.edu

In the context of chalcone (B49325) synthesis, ML has been successfully applied to guide the engineering of chalcone synthase, a key enzyme in the biosynthesis of flavonoids. By constructing a library of enzyme variants and applying ML to analyze the results, researchers have identified mutants with significantly improved catalytic efficiency and product selectivity. rsc.org This demonstrates the potential of ML-guided strategies to optimize not only chemical syntheses but also biosynthetic pathways for producing valuable compounds. rsc.orgnih.gov

Table 1: Application of Machine Learning in Chalcone Synthesis Optimization

ML Application Area Description Potential Impact for this compound
Condition Optimization Algorithms predict reaction yield based on parameters like solvent, temperature, and catalyst. The model suggests new experiments to perform. duke.edu Faster identification of optimal conditions for Claisen-Schmidt condensation, leading to higher yields and reduced waste.
Catalyst Design ML models can screen potential catalysts or predict the performance of new catalyst structures. Design or selection of a more efficient and selective catalyst for the synthesis, potentially lowering reaction temperature or time.
Enzyme Engineering Models guide the mutation of enzymes like chalcone synthase to enhance activity and selectivity for specific substrates. rsc.orgnih.gov Development of a biosynthetic route for the compound, offering a greener alternative to traditional chemical synthesis.

| Predictive Synthesis | Global models trained on large reaction databases can suggest general reaction conditions for novel chalcone derivatives. beilstein-journals.org | Reduced need for extensive preliminary screening experiments when synthesizing new analogues of the target compound. |

Simulation of Reaction Kinetics and Thermodynamics

Understanding the kinetic and thermodynamic landscape of a chemical reaction is crucial for its control and optimization. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to study the detailed mechanism of reactions like the Claisen-Schmidt condensation used to synthesize this compound. mdpi.comresearchgate.net

The generally accepted base-catalyzed mechanism involves three main stages:

Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone (e.g., acetone or an acetophenone derivative), forming a nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aromatic aldehyde (e.g., 4-fluorobenzaldehyde), forming a β-hydroxy ketone intermediate (an aldol (B89426) addition product). mdpi.com

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, which is the final chalcone product. mdpi.com

Table 2: Computational Insights into the Claisen-Schmidt Condensation

Reaction Step Computational Analysis (DFT) Key Insights
Enolate Formation Calculation of the pKa of the α-hydrogen and the stability of the resulting enolate. Predicts the efficiency of the initial deprotonation step with a given base.
Nucleophilic Addition Determination of the activation energy barrier for the C-C bond formation. Analysis of frontier molecular orbitals (HOMO of enolate, LUMO of aldehyde). researchgate.net Identifies this step as often being the rate-determining step. Explains the influence of electronic effects of substituents on reactivity. mdpi.comresearchgate.net

| Dehydration | Calculation of the energy barrier for the elimination of water. Comparison of the stability of the aldol intermediate versus the final chalcone product. | Confirms the thermodynamic favorability of forming the conjugated chalcone system, which drives the reaction to completion. |

Theoretical Studies on Nonlinear Optical (NLO) Properties

Chalcone derivatives are a class of molecules known for their significant nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics, optical data storage, and telecommunications. rsc.org The NLO response of these molecules originates from their molecular structure, specifically the presence of a π-conjugated system that connects an electron-donating group (D) and an electron-accepting group (A). This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon interaction with an external electric field, leading to a large change in the molecular dipole moment and thus a strong NLO response. analis.com.my

For this compound, the extended π-system consists of the phenyl ring, the dienal backbone, and the carbonyl group. The fluorine atom acts as a moderate electron-withdrawing group. Theoretical studies, primarily using DFT and Time-Dependent DFT (TD-DFT), are employed to predict and understand the NLO properties of such compounds. rsc.orgnih.gov These computational methods can accurately calculate key NLO parameters:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. A higher β value indicates a stronger NLO response. researchgate.net

Table 3: Representative Theoretical NLO Properties of Fluorinated Chalcone Derivatives

Compound Type Method/Basis Set Dipole Moment (μ) [Debye] Polarizability (α) [esu] First Hyperpolarizability (β₀) [esu]
Fluorinated Chalcone researchgate.net DFT ~2.0 - 4.0 ~20.0 x 10⁻²⁴ ~2.1 x 10⁻³⁰
D-π-A Chalcone analis.com.my DFT/B3LYP/6-31G(d,p) - - ~420 x 10⁻³⁰

Note: The values presented are representative ranges and specific values for this compound would require a dedicated computational study. The magnitude of these properties is highly dependent on the specific molecular structure and the computational method used.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of "(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal," the aldehydic proton is expected to appear as a highly deshielded signal, typically in the range of δ 9.5-9.7 ppm. chemicalbook.comutah.edu This downfield shift is characteristic of protons directly attached to a carbonyl group. ttu.edu The protons of the diene chain are anticipated to resonate in the δ 6.0-7.5 ppm region, exhibiting complex splitting patterns due to coupling with adjacent protons. The trans-configuration of the double bonds is confirmed by the large coupling constants (J), typically around 15 Hz. For the aromatic protons, the 4-fluorophenyl group will give rise to two distinct signals, each integrating to two protons, due to the symmetry of the substitution pattern. The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of these protons.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing as a characteristic signal in the highly deshielded region of δ 190-195 ppm. utah.edursc.org The sp² hybridized carbons of the diene and the aromatic ring will resonate in the δ 120-150 ppm range. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a distinctive feature in the ¹³C NMR of organofluorine compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehydic H9.5 - 9.7Doublet~7-8
Diene H (alpha to CHO)6.1 - 6.3Doublet of doublets~15, ~8
Diene H (beta to CHO)7.0 - 7.2Multiplet-
Diene H (gamma to CHO)6.8 - 7.0Multiplet-
Diene H (delta to CHO)6.9 - 7.1Doublet~15
Aromatic H (ortho to diene)7.5 - 7.7Multiplet-
Aromatic H (meta to diene)7.1 - 7.3Multiplet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C190 - 195
Diene C (alpha to CHO)128 - 132
Diene C (beta to CHO)150 - 155
Diene C (gamma to CHO)125 - 129
Diene C (delta to CHO)140 - 145
Aromatic C (ipso)130 - 134
Aromatic C (ortho to diene)129 - 133
Aromatic C (meta to diene)115 - 119
Aromatic C (para, attached to F)160 - 165 (with C-F coupling)

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 176.19 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula of C₁₁H₉FO.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for conjugated aldehydes include the loss of the aldehydic proton (M-1), the formyl radical (M-29), and cleavage of the polyene chain. libretexts.orglibretexts.org The presence of the fluorophenyl group would lead to characteristic fragments, such as the fluorotropylium ion.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
176[M]⁺ (Molecular Ion)
175[M-H]⁺
147[M-CHO]⁺
127[C₉H₆F]⁺
95[C₆H₄F]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show several characteristic absorption bands. A strong, sharp peak in the region of 1680-1705 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde. libretexts.orgopenstax.orgpressbooks.pub The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands around 2720 and 2820 cm⁻¹. libretexts.orgspectroscopyonline.com The C=C stretching vibrations of the diene and the aromatic ring will be observed in the 1580-1640 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption in the 1200-1250 cm⁻¹ range.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)
Aldehyde C-H Stretch2820 - 2850 and 2720 - 2750
Carbonyl (C=O) Stretch1680 - 1705
Alkene (C=C) Stretch1600 - 1640
Aromatic (C=C) Stretch1580 - 1600
C-F Stretch1200 - 1250
trans C-H Bend (out-of-plane)960 - 980

Complementary Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds. For "this compound," a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for assessing its purity. nih.govresearchgate.netnih.gov The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, can also be employed. Given the structure of the target compound, GC analysis would likely require a non-polar or medium-polarity capillary column. The purity of the sample can be determined by the relative area of the peak corresponding to the compound in the chromatogram.

Both HPLC and GC can be coupled with mass spectrometry (HPLC-MS and GC-MS) to provide both separation and identification of the compound and any potential impurities, offering a powerful tool for comprehensive analysis.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the aldehyde group and the conjugated π-system in (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal allows it to participate in a wide array of chemical transformations. This reactivity is fundamental to its utility as a building block for more complex molecules with potential biological activity or unique material properties.

Intermediates for Pharmaceuticals and Agrochemicals

The incorporation of fluorine into organic molecules is a widely recognized strategy in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom in this compound can significantly alter the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. olemiss.edu Consequently, this compound serves as a valuable intermediate for the synthesis of new bioactive molecules. The aldehyde and diene functionalities provide reactive sites for further molecular elaboration, enabling the construction of a diverse library of fluorinated compounds for screening in drug discovery and agrochemical research programs. While specific, commercially available drugs or agrochemicals directly synthesized from this dienal are not prominently documented in publicly available literature, its structural motifs are present in various developmental compounds.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Isoxazoles, Isoindoles)

Heterocyclic compounds are of paramount importance in medicinal chemistry. The conjugated diene-aldehyde structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through cycloaddition and condensation reactions.

Pyrazoles: The reaction of α,β-unsaturated aldehydes with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. nih.gov It is anticipated that this compound would react with hydrazine to yield a 5-(4-fluorophenyl)styryl-substituted pyrazole (B372694). The fluorinated pyrazole core is a key pharmacophore in a number of therapeutic agents. olemiss.eduresearchgate.net

Isoxazoles: Similarly, condensation of the dienal with hydroxylamine (B1172632) would lead to the formation of the corresponding isoxazole (B147169) derivative. Fluorinated isoxazoles are known to exhibit a range of biological activities and are considered privileged structures in medicinal chemistry. academie-sciences.frresearchgate.net

Isoindoles: The synthesis of isoindoles can be achieved through various synthetic routes, some of which involve intramolecular cyclization of appropriately substituted aldehydes. sci-hub.seacs.org While a direct synthesis from this compound is not explicitly detailed in the literature, its structure suggests potential for elaboration into a precursor suitable for isoindole formation, for instance, through reactions that introduce a nitrogen-containing moiety capable of cyclizing onto the aromatic ring. Fluorinated isoindoles have been investigated for their applications in materials science, including as components of fluorescent dyes and porphyrin analogues. researchgate.net

Heterocyclic ScaffoldReagentPotential Product Structure
PyrazoleHydrazine3-(2-(4-fluorophenyl)vinyl)-1H-pyrazole
IsoxazoleHydroxylamine3-(2-(4-fluorophenyl)vinyl)isoxazole
Isoindole(Multi-step)Substituted 2-(4-fluorophenyl)vinyl-isoindole derivative

Precursors for Polyenones and Bioactive Selenoesters

The extended conjugation of this compound also makes it a suitable starting material for the synthesis of other important classes of organic compounds.

Polyenones: Polyenals and polyenones are valuable substrates in asymmetric synthesis, often activated through aminocatalysis to participate in various cycloaddition and annulation reactions. nih.gov this compound can be envisioned as a precursor to more extended polyenone systems through reactions such as the Wittig or Horner-Wadsworth-Emmons olefination at the aldehyde position.

Bioactive Selenoesters: Research has demonstrated the synthesis of unsaturated selenoesters via the TiCl₄-promoted aldol (B89426) condensation of Se-phenyl selenoacetate with dienals. This methodology is directly applicable to this compound to produce the corresponding bioactive selenoester. Organoselenium compounds, including selenoesters, are known for their interesting biological activities, including antiviral properties.

Target Compound ClassSynthetic Strategy
PolyenonesOlefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Bioactive SelenoestersTiCl₄-promoted aldol condensation with Se-phenyl selenoacetate

Investigations in Materials Science

The electronic properties endowed by the fluorinated aromatic ring and the conjugated π-system suggest that this compound and its derivatives could have applications in materials science.

Potential in Organic Electronics and Photonic Devices

Fluorinated organic materials are of significant interest in the field of organic electronics. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated molecules, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org These properties are desirable for n-type or ambipolar semiconducting materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-conjugation in derivatives of this compound could lead to materials with interesting photophysical properties, such as fluorescence, making them candidates for use in photonic devices. rsc.org While specific studies on this particular dienal are scarce, the general principles of molecular design for organic electronic and photonic materials suggest its potential in these areas.

Contributions to Fundamental Chemical Research

The unique electronic properties and reactivity of this compound make it a valuable tool for fundamental chemical research, particularly in understanding reaction mechanisms and in the design of novel bioactive compounds.

Elucidation of Organic Reaction Mechanisms and Kinetics

The conjugated diene and aldehyde functionalities, combined with the presence of a fluorine atom on the phenyl ring, provide a rich scaffold for studying various organic reactions. The electron-withdrawing nature of the fluorine atom can influence the electron density throughout the conjugated system, thereby affecting the rates and regioselectivity of chemical transformations.

Cinnamaldehyde (B126680) and its derivatives are known to be ambident electrophiles, capable of reacting with nucleophiles at both the carbonyl carbon and the β-carbon of the unsaturated system. nih.gov The reaction of cinnamaldehyde with thiols, for instance, has been a benchmark for studying conjugate addition reactions. nih.gov The presence of the 4-fluoro substituent in this compound would modulate the electrophilicity of these sites. This allows for detailed kinetic and mechanistic studies to probe the electronic effects of substituents on the reactivity of conjugated systems.

Table 1: Potential Mechanistic Studies Involving this compound

Reaction TypeMechanistic Aspect to InvestigateRationale
Nucleophilic AdditionInfluence of the 4-fluoro group on the 1,2- vs. 1,4-addition selectivity.The electron-withdrawing fluorine can alter the relative electrophilicity of the carbonyl carbon and the β-carbon.
Cycloaddition Reactions (e.g., Diels-Alder)The dienal can act as a diene or a dienophile. The fluorine's electronic effect on reactivity and stereoselectivity can be studied.Fluorinated dienophiles often exhibit altered reactivity and selectivity in cycloaddition reactions.
OrganocatalysisUse as a substrate to evaluate the efficiency and mechanism of new organocatalysts for asymmetric conjugate additions.The fluorinated substrate provides a sensitive probe for catalyst performance and stereocontrol.

By comparing the reaction kinetics and product distributions of this compound with its non-fluorinated and other substituted analogs, researchers can gain deeper insights into structure-reactivity relationships and the subtle electronic effects that govern organic reactions. researchgate.net

Design and Discovery of Novel Bioactive Scaffolds

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.netnih.gov Fluorine can improve metabolic stability, bioavailability, and binding affinity to biological targets. fluorochem.co.uksci-hub.box The cinnamaldehyde scaffold itself is present in numerous natural products and has been explored for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com

The combination of the fluorophenyl group and the dienal moiety in this compound makes it an attractive starting point for the design of novel bioactive scaffolds. The dienal portion offers multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds.

Table 2: Potential Bioactive Scaffolds Derived from this compound

Scaffold TypePotential Biological TargetRationale for Design
Chalcone (B49325) AnalogsTubulin, Kinases, Inflammatory enzymesThe α,β-unsaturated ketone motif is a known pharmacophore. The 4-fluorophenyl group can enhance binding and metabolic stability.
Pyrazoline and Isoxazoline DerivativesMonoamine Oxidase (MAO), Cannabinoid receptorsCyclization of the dienal with hydrazines or hydroxylamine can generate heterocyclic scaffolds with known bioactivity.
Schiff Base DerivativesVarious enzymes, DNACondensation of the aldehyde with amines can lead to Schiff bases with a wide range of pharmacological activities.

For example, cinnamaldehyde has been shown to accelerate wound healing by promoting angiogenesis. researchgate.net Derivatives of this compound could be synthesized and screened for similar or enhanced activities, with the fluorine atom potentially improving the pharmacokinetic profile. Furthermore, cinnamaldehyde analogs are being investigated as antibiofilm and anthelmintic agents. The introduction of fluorine could modulate these activities.

The use of fluorinated building blocks is a cornerstone of modern drug discovery. sigmaaldrich.commolecularcloud.orgyoutube.com Compounds like this compound serve as valuable synthons for creating more complex molecules with potentially improved therapeutic properties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via conjugated aldehyde formation using Wittig or Horner-Wadsworth-Emmons reactions. For example, reacting 4-fluorophenylacetylene with appropriate dienophiles under controlled conditions (e.g., pH 4–6, copper catalysis) may yield the target compound. Optimization involves adjusting solvent polarity (e.g., benzene or DCM), temperature (25–60°C), and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, particularly due to the compound’s conjugated system .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and fluorine coupling patterns. NOESY experiments distinguish E/Z isomerism by analyzing spatial proximity of protons.
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides definitive stereochemical assignment, as demonstrated for structurally related fluorophenyl dienals .
  • IR Spectroscopy : Conjugated carbonyl stretches (~1680 cm1^{-1}) and C=C vibrations (~1600 cm1^{-1}) validate the α,β-unsaturated aldehyde motif .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile aldehydes.
  • PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation.
  • Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste, as fluorine substituents may require specialized treatment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and assess electron-deficient dienophile compatibility.
  • Molecular Dynamics (MD) : Simulate transition states to predict regioselectivity (e.g., endo vs. exo adducts).
  • Benchmarking : Validate models against experimental kinetic data (e.g., rate constants under varying temperatures) .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-containing dienals?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify variables like assay type (e.g., IC50_{50} vs. EC50_{50}), cell lines, or solvent effects (DMSO vs. ethanol).
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate structure-activity relationships (SAR).
  • Mechanistic Profiling : Use knockout cell lines or isotopic labeling to confirm target engagement (e.g., fluorophenyl interactions with kinase domains) .

Q. How can the compound’s electronic properties be exploited in photodynamic therapy (PDT) applications?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance maxima (λmax_{\text{max}}) in polar solvents to assess π→π* transitions.
  • Singlet Oxygen Quantum Yield : Use DPBF (1,3-diphenylisobenzofuran) as a trap to quantify 1O2^{1}\text{O}_2 generation under UV irradiation.
  • In Vitro Testing : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) with and without light activation to establish PDT efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.